molecular formula C10H10N2O2 B5595002 5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 61875-44-3

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B5595002
CAS No.: 61875-44-3
M. Wt: 190.20 g/mol
InChI Key: NLXZQFMPNGKKQX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione (C10H10N2O2) is a quinoxalinedione derivative featuring methyl substituents at the 5- and 7-positions of the aromatic ring. This compound belongs to a class of molecules with a bicyclic quinoxaline core and two ketone groups at positions 2 and 2. The methyl groups influence electronic properties, solubility, and intermolecular interactions, making it distinct from other quinoxalinediones.

Properties

IUPAC Name

5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(13)10(14)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXZQFMPNGKKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349617
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61875-44-3
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the quinoxaline ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Oxidative Deprotonation
In DMSO/KOtBu systems, deprotonation of the quinoxalin-2(1H)-one generates a reactive enolate. Aerobic oxidation introduces the dihydroquinoxaline-2,3-dione structure via sequential deprotonation and oxygen incorporation .

2.2 Radical Pathways
Photocatalytic alkylation proceeds through:

  • Homolysis of H₂O₂ to form HO- radicals.

  • Abstraction of hydrogen from alkanes to generate alkyl radicals.

  • Coupling of alkyl radicals with the quinoxaline substrate to form alkylated products .

2.3 Substitution Chemistry
Methyl groups at positions 5 and 7 suggest regioselective alkylation, likely facilitated by directing effects of existing substituents or steric shielding of reactive sites.

Key Reaction Data

Reaction Type Reagents/Conditions Yield Source
Oxidative DeprotonationKOtBu (2.0 equiv), DMSO, aerobic atmosphereNot specified
Photocatalytic AlkylationH₂O₂ (1.0 equiv), 395 nm LEDs, N₂, rtModerate to excellent
CondensationOxalic acid, o-phenylenediamine, HCl, reflux98%

Structural Analysis

The compound’s structure (C₁₀H₁₀N₂O₂) features:

  • Core : 1,4-dihydroquinoxaline-2,3-dione (two ketone groups at positions 2 and 3).

  • Substituents : Methyl groups at positions 5 and 7.

  • Synonyms : 5,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione (CID 655777) .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
DMQ and its derivatives have been investigated for their anticonvulsant properties. Research indicates that compounds within the quinoxaline family can effectively modulate neurotransmitter systems in the central nervous system (CNS), particularly by acting as antagonists at quisqualate receptors. This mechanism is crucial for the development of new antiepileptic drugs .

Antiviral Properties
Recent studies have highlighted the potential of DMQ derivatives as antiviral agents. For instance, specific modifications of quinoxaline compounds have shown remarkable activity against coxsackievirus B5 (CBV5), with some derivatives demonstrating effective inhibition at low concentrations (EC50 values ranging from 0.06 µM to 0.3 µM) without cytotoxic effects on host cells . This positions DMQ derivatives as promising candidates for further antiviral drug development.

Cancer Therapeutics
The compound has also been explored for its anticancer properties. Quinoxaline derivatives have been identified as inhibitors of RhoA proteins, which are implicated in various cancer signaling pathways. By inhibiting these proteins, DMQ derivatives may contribute to the prevention of tumor growth and metastasis .

Agricultural Applications

Pesticidal Activity
Quinoxaline derivatives, including DMQ, have shown potential as agrochemicals. Their ability to act against various pathogens makes them suitable candidates for developing new pesticides. Studies indicate that certain DMQ derivatives possess antifungal and antibacterial properties that can protect crops from diseases .

Materials Science

Fluorescent Materials
DMQ has been utilized in the synthesis of fluorescent materials due to its unique electronic properties. The incorporation of quinoxaline moieties into polymeric structures has led to materials with enhanced luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of DMQ and its derivatives often involves various methods including microwave-assisted synthesis which has shown to improve yields significantly while reducing reaction times . The structure-activity relationship studies indicate that modifications at specific positions on the quinoxaline ring can enhance biological activity. For example, substituents that increase electron density on the aromatic ring generally improve antibacterial activity against Gram-positive bacteria .

Data Tables

Property/Activity Description Reference
AnticonvulsantModulates CNS neurotransmitter systems
AntiviralEffective against coxsackievirus B5
AnticancerInhibits RhoA proteins
PesticidalAntifungal and antibacterial properties
Fluorescent MaterialUsed in OLEDs and optoelectronic devices

Case Studies

  • Antiviral Mechanism Investigation
    • A study demonstrated that a modified DMQ derivative effectively inhibits CBV5 by targeting early viral entry stages. The compound was shown to insert into a hydrophobic pocket on the viral capsid protein, disrupting its function during infection .
  • Anticonvulsant Efficacy
    • Research involving animal models indicated that DMQ exhibited significant anticonvulsant effects comparable to existing medications, suggesting its potential as a new therapeutic agent in epilepsy treatment .
  • Agricultural Field Trials
    • Field trials with quinoxaline-based pesticides showed reduced fungal infections in crops compared to untreated controls, highlighting their practical application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various physiological processes and has potential therapeutic implications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogues :

1,4-Dimethylquinoxaline-2,3(1H,4H)-dione (C10H10N2O2): Methyl groups are located on the nitrogen atoms (1,4-positions) rather than the aromatic ring. This structural difference reduces electron-donating effects on the quinoxaline core compared to 5,7-dimethyl substitution. The N-methylation likely enhances solubility in non-polar solvents but reduces hydrogen-bonding capacity .

6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Methyl groups at the 6,7-positions (adjacent to the dione moiety) enhance steric hindrance near the ketone groups. This compound was used to synthesize asymmetric aza-BODIPY analogues, where its methyl groups facilitated hydrogen-bonded dimer formation in crystal structures. The 5,7-dimethyl isomer may exhibit weaker intermolecular interactions due to the distal positioning of methyl groups .

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Nitro groups at the 6,7-positions are strong electron-withdrawing substituents, increasing the acidity of the dione ring (pKa ~5.5) compared to methyl-substituted derivatives. This property enhances binding to glutamate receptors (e.g., GluA2) by stabilizing deprotonated forms .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione 5,7-CH3 Moderate electron-donating effects; potential for hydrophobic interactions
1,4-Dimethylquinoxaline-2,3-dione 1,4-CH3 (N-methyl) Reduced hydrogen-bonding capacity; increased lipophilicity
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione 6,7-CH3 Steric hindrance near dione; promotes crystal dimerization
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione 6,7-NO2 High acidity (pKa ~5.5); strong receptor binding via deprotonation

Biological Activity

5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione (DMQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied for their biological properties, including antibacterial, antiviral, antitumor, and neuroprotective activities. DMQ specifically has shown promise in various therapeutic areas, particularly in neuroprotection and as a modulator of neurotransmitter receptors.

DMQ primarily interacts with the N-methyl-D-aspartate (NMDA) receptor complex in the central nervous system (CNS). It acts as a glycine receptor modulator , enhancing the binding of glycine to NMDA receptors. This action is crucial as NMDA receptors play a significant role in synaptic plasticity and memory function. The modulation by DMQ can help mitigate excitotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative diseases .

Neuroprotective Effects

Research indicates that DMQ exhibits neuroprotective properties against conditions such as stroke and neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). Studies have demonstrated that DMQ can prevent neuronal loss by inhibiting excitotoxic pathways and promoting neuronal survival .

Antimicrobial Activity

While the primary focus has been on its neuroprotective effects, DMQ also shows potential antimicrobial activity. It has been tested against various bacterial strains and has exhibited moderate inhibitory effects. For instance, derivatives of quinoxaline compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

DMQ has been investigated for its anticancer potential. Certain studies have reported that quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. The compound's mechanism may involve the induction of apoptosis in tumor cells while sparing normal cells .

Case Studies and Research Findings

  • Neuroprotective Studies : In a study examining the effects of DMQ on ischemic neuronal damage, it was found that administration of DMQ significantly reduced neuronal loss and improved functional outcomes in animal models of stroke .
  • Antimicrobial Testing : A series of tests showed that DMQ derivatives had varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were comparable to standard antibiotics like ampicillin .
  • Antitumor Activity : In vitro studies on cancer cell lines revealed that DMQ could induce apoptosis with IC50 values lower than those of established chemotherapeutics such as doxorubicin .

Data Summary

The following table summarizes key findings related to the biological activity of DMQ:

Activity Effect Reference
NeuroprotectionReduces neuronal loss in ischemic conditions
AntimicrobialModerate activity against Gram-positive/negative
AntitumorInduces apoptosis in cancer cell lines
Glycine receptor modulationEnhances glycine binding at NMDA receptors

Q & A

Q. How does the choice of conceptual framework influence the design of mechanistic studies?

  • Methodological Answer : A framework like Marcus theory (electron transfer) guides electrochemical studies, while transition-state theory (TST) informs kinetic isotope effects. Aligning hypotheses with such theories ensures methodological coherence, such as selecting solvent systems that mimic biological membranes for drug delivery studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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